
4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Pirazolil)-alfa-(trifluorometil)bencilAlcohol es un compuesto que pertenece a la clase de derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto se caracteriza por la presencia de un anillo de pirazol unido a una parte de alcohol bencílico, con un grupo trifluorometilo en la posición alfa. La estructura única de este compuesto lo convierte en un tema interesante para varios estudios científicos y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-(1-Pirazolil)-alfa-(trifluorometil)bencilAlcohol generalmente implica la reacción de pirazol con derivados de alcohol bencílico en condiciones específicas. Un método común incluye el uso de reactivos de trifluorometilación para introducir el grupo trifluorometilo en la posición alfa. Las condiciones de reacción a menudo involucran el uso de catalizadores y solventes para facilitar la reacción y mejorar el rendimiento.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como purificación, cristalización y control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-(1-Pirazolil)-alfa-(trifluorometil)bencilAlcohol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo alcohol se puede oxidar para formar los aldehídos o cetonas correspondientes.
Reducción: El compuesto se puede reducir para formar diferentes derivados con grupos funcionales alterados.
Sustitución: El anillo de pirazol puede sufrir reacciones de sustitución con varios electrófilos o nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los agentes acilantes se emplean comúnmente.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir aldehídos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de pirazol.
Aplicaciones Científicas De Investigación
4-(1-Pirazolil)-alfa-(trifluorometil)bencilAlcohol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se ha estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se ha investigado por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos y productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-(1-Pirazolil)-alfa-(trifluorometil)bencilAlcohol implica su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas, receptores u otras proteínas, modulando así su actividad. El grupo trifluorometilo puede mejorar la lipofilia y la estabilidad metabólica del compuesto, contribuyendo a su actividad biológica.
Compuestos similares:
1-(Trifluorometil)-3-(1-pirazolil)benceno: Estructura similar, pero carece de la parte de alcohol bencílico.
4-(1-Pirazolil)-alfa-(trifluorometil)benzaldehído: Estructura similar, pero con un grupo aldehído en lugar de un grupo alcohol.
4-(1-Pirazolil)-alfa-(trifluorometil)ácido benzoico: Estructura similar, pero con un grupo ácido carboxílico.
Singularidad: 4-(1-Pirazolil)-alfa-(trifluorometil)bencilAlcohol es único debido a la presencia tanto del anillo de pirazol como del grupo trifluorometilo, lo que confiere propiedades químicas y biológicas distintas. La parte de alcohol bencílico aumenta aún más su versatilidad en diversas aplicaciones.
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-3-(1-pyrazolyl)benzene: Similar structure but lacks the benzyl alcohol moiety.
4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness: 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The benzyl alcohol moiety further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C11H9F3N2O |
|---|---|
Peso molecular |
242.20 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-2-4-9(5-3-8)16-7-1-6-15-16/h1-7,10,17H |
Clave InChI |
CMWOVCGHHAXMLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=CC=C(C=C2)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


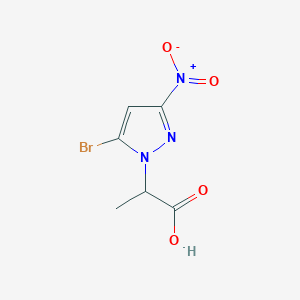
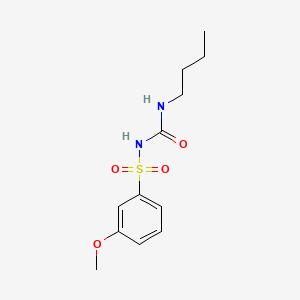
![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
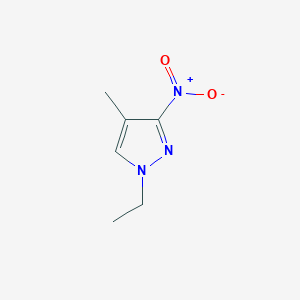
![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)

![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
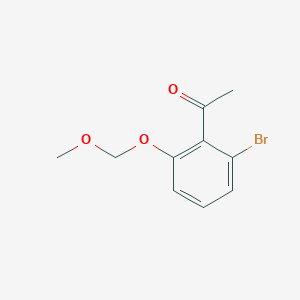
![4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline](/img/structure/B11714903.png)
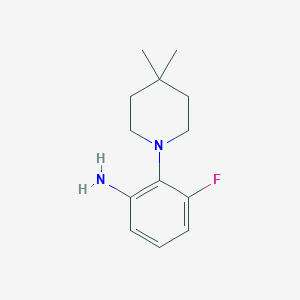

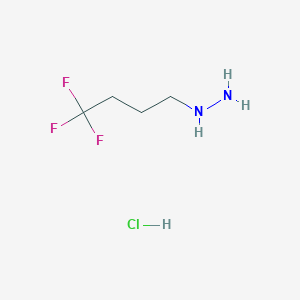
![(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B11714929.png)
